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molecular formula C11H17NO3 B8336744 3-(4-Aminomethyl-3-methoxyphenoxy)propan-1-ol

3-(4-Aminomethyl-3-methoxyphenoxy)propan-1-ol

Cat. No. B8336744
M. Wt: 211.26 g/mol
InChI Key: FXLGWZXFXQAEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07750040B2

Procedure details

3-(4-Aminomethyl-3-methoxy-phenoxy)-propan-1-ol is prepared starting from 4-aminomethyl-3-methoxy-phenol and 1-bromo-propanol in analogy to the procedures given in Example 18, steps a to c. LC-MS: tR=0.67 min, [M+1]+=212.16.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-bromo-propanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][C:4]=1[O:10][CH3:11].Br[CH:13]([OH:16])[CH2:14][CH3:15]>>[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH2:15][CH2:14][CH2:13][OH:16])=[CH:5][C:4]=1[O:10][CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1=C(C=C(C=C1)O)OC
Step Two
Name
1-bromo-propanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC1=C(C=C(OCCCO)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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